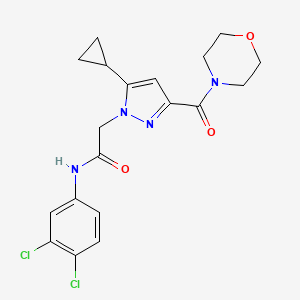

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide

Description

2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide is a pyrazole-based acetamide derivative characterized by a cyclopropyl group at the pyrazole C5 position, a morpholine-carbonyl moiety at C3, and a 3,4-dichlorophenyl substituent on the acetamide nitrogen.

Properties

IUPAC Name |

2-[5-cyclopropyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N-(3,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20Cl2N4O3/c20-14-4-3-13(9-15(14)21)22-18(26)11-25-17(12-1-2-12)10-16(23-25)19(27)24-5-7-28-8-6-24/h3-4,9-10,12H,1-2,5-8,11H2,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHXWBSBVHADTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C(=O)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process that typically involves:

Formation of the pyrazole ring: : Starting with an appropriate cyclopropyl derivative and hydrazine to form the pyrazole ring.

Morpholine-4-carbonylation: : Introducing the morpholine-4-carbonyl group via an amide coupling reaction.

Acetamide formation: : Finally, attaching the acetamide group with 3,4-dichlorophenylacetyl chloride under suitable conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial-scale production would likely involve the optimization of these steps to enhance yield and purity, utilizing large reactors and continuous flow chemistry techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrazole moieties.

Reduction: : Reduction reactions can occur at the carbonyl group.

Substitution: : The dichlorophenyl group is prone to nucleophilic substitution, especially in the presence of strong nucleophiles.

Common Reagents and Conditions Used

Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : Sodium borohydride or lithium aluminum hydride are typically employed for reduction reactions.

Substitution: : Nucleophiles such as amines or thiols can induce substitution reactions under basic or acidic conditions.

Major Products Formed from These Reactions

Oxidation: : Leads to the formation of carboxylic acids or ketones.

Reduction: : Yields alcohols or amines.

Substitution: : Produces derivatives with various substituents replacing the chlorine atoms.

Scientific Research Applications

Structural Characteristics

This compound consists of several notable structural components:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms, known for its biological activity.

- Cyclopropyl Group : A three-membered carbon ring that can influence the compound's pharmacological properties.

- Morpholine Moiety : A six-membered ring containing one nitrogen and one oxygen atom, enhancing solubility and biological interactions.

- Dichlorophenyl Acetamide : This portion may contribute to the compound's lipophilicity and ability to interact with various biological targets.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent due to its structural similarities with known bioactive compounds. Research indicates that derivatives of pyrazole exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the morpholine group may enhance its interaction with biological targets, making it a candidate for further drug development studies.

Cancer Research

Studies have shown that compounds with similar pyrazole structures can inhibit pathways involved in cancer progression, such as the Hedgehog signaling pathway. The optimization of such compounds often focuses on enhancing their efficacy and selectivity against cancer cells. The potential for this compound to act as an inhibitor in cancer treatment protocols is an area of active investigation .

Preliminary studies suggest that this compound may exhibit antimicrobial and antiviral properties. The unique combination of functional groups allows for interactions with various enzymes and receptors, making it a subject of interest in pharmacological research. Investigations into its mechanism of action could provide insights into new therapeutic strategies .

Case Studies and Comparative Analysis

A comparative analysis of structurally related compounds highlights the unique aspects of 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Cyclopropyl-1H-pyrazole | Contains a cyclopropyl group | Antimicrobial | Simpler structure without additional functional groups |

| N-(5-Cyclopropyl-1H-pyrazol-3-yl)-acetamide | Similar pyrazole structure | Anticancer | Lacks morpholine moiety |

| 3-Amino-pyrazole derivatives | Amino substitution on pyrazole | Antiviral | Focused on amino functionality instead of carbonyl |

This table illustrates how the combination of morpholine and dichlorophenyl groups in the target compound may enhance its biological activity compared to simpler analogs.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

The compound likely exerts its biological effects through the inhibition of specific enzymes or receptors, modifying signal transduction pathways.

Molecular Targets and Pathways Involved

Enzymes: : May target kinases or proteases involved in disease pathways.

Receptors: : Could interact with G-protein coupled receptors or ion channels, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences and Substituent Effects

The compound’s structural uniqueness arises from its cyclopropyl, morpholine-carbonyl, and 3,4-dichlorophenyl groups. These substituents distinguish it from analogs like 2-chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide (), which features a cyano group at C3 and a chloro substituent on the acetamide chain. Key comparisons include:

- Cyclopropyl vs.

- Morpholine-Carbonyl vs. Cyano: The morpholine-carbonyl moiety may improve solubility in aqueous environments due to its hydrogen-bonding capacity, whereas the cyano group in the analog is less polar but offers strong electron-withdrawing effects, influencing electronic distribution and reactivity .

- 3,4-Dichlorophenyl Commonality : Both compounds retain the 3,4-dichlorophenyl group, suggesting shared pharmacophoric elements for target binding, such as hydrophobic interactions or halogen bonding .

Physical and Chemical Properties

Notes

Crystallography and SHELX Applications : If crystallized, the target compound’s structure could be resolved using SHELX software, a standard tool for small-molecule refinement. SHELXL’s robustness in handling hydrogen-bonding networks would be critical for analyzing its morpholine and acetamide interactions .

Hydrogen-Bonding Patterns: The morpholine-carbonyl group likely forms intermolecular hydrogen bonds (e.g., N–H···O or C=O···H–N), influencing crystal packing and stability. This contrasts with the cyano group’s weaker hydrogen-bonding capacity .

Synthetic Scalability : The reaction conditions used for the analog (e.g., THF solvent, low-temperature acyl chloride addition) are scalable and adaptable to the target compound’s synthesis .

Biological Activity

The compound 2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N-(3,4-dichlorophenyl)acetamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 426.36 g/mol. The structure includes a cyclopropyl group, a morpholine ring with a carbonyl substitution, and an acetamide moiety attached to a dichlorophenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C21H26Cl2N4O2 |

| Molecular Weight | 426.36 g/mol |

| CAS Number | Not specified |

Biological Activities

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

- Antitumor Activity : Compounds similar to the target molecule have been shown to inhibit various cancer cell lines, particularly through mechanisms involving receptor tyrosine kinases such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : Pyrazole derivatives are known for their ability to inhibit inflammatory pathways, potentially reducing conditions like arthritis and other inflammatory diseases .

- Antimicrobial Properties : Some studies have identified significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. Key aspects include:

- Cyclopropyl Group : This moiety is often associated with increased potency and selectivity towards biological targets.

- Morpholine Ring : The presence of the morpholine ring can enhance solubility and bioavailability, which are critical for therapeutic efficacy.

- Dichlorophenyl Substitution : This feature has been linked to improved binding affinity to target proteins, enhancing the overall effectiveness of the compound.

Case Studies

-

Antitumor Activity Study :

A study evaluated several pyrazole derivatives against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer types, indicating strong antitumor potential . -

Anti-inflammatory Mechanism :

In vitro assays demonstrated that certain pyrazole derivatives could significantly reduce nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS). This suggests a mechanism by which these compounds can mitigate inflammatory responses . -

Antimicrobial Efficacy :

Recent research highlighted the antimicrobial properties of related pyrazole compounds against both Gram-positive and Gram-negative bacteria. The study showed that some derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. How to design isotopic labeling (e.g., ¹³C) for tracking metabolic pathways?

- Methodological Answer :

- Synthetic Route : Incorporate ¹³C-labeled cyclopropane via [2+1] cycloaddition with ¹³C-enriched diiodomethane .

- Tracing : Use ¹³C-NMR or LC-HRMS to monitor incorporation into metabolites (e.g., TCA cycle intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.